(5-Bromo-4-methylpyridin-2-yl)methanol

Vue d'ensemble

Description

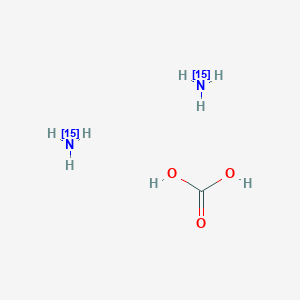

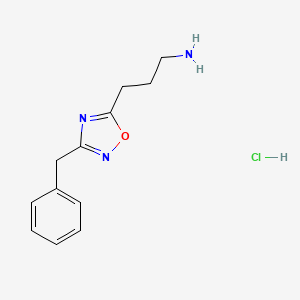

“(5-Bromo-4-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is also known by other names such as “2-Pyridinemethanol, 5-bromo-4-methyl-” and "5-Bromo-2-hydroxymethyl-4-methylpyridine" .

Synthesis Analysis

While specific synthesis methods for “(5-Bromo-4-methylpyridin-2-yl)methanol” were not found in the search results, it’s worth noting that similar compounds are often synthesized through various organic reactions. For instance, “(5-bromo-4-methylpyridin-2-yl)methanamine” is synthesized using 5-bromo-2-methylpyridine as a raw material .Molecular Structure Analysis

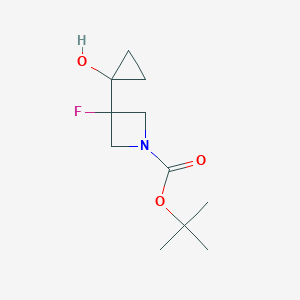

The InChI code for “(5-Bromo-4-methylpyridin-2-yl)methanol” is "1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(5-Bromo-4-methylpyridin-2-yl)methanol” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis and Crystal Structure

A Schiff base compound synthesized from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in methanol solution shows significant antibacterial activities. This compound, characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, exhibits a trans configuration around the C=N double bond. The benzene and pyridine rings are nearly coplanar, highlighting its potential in designing antibacterial agents (Wang et al., 2008).

Hydrogen-Bonded Supramolecular Architectures

The study of N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides reveals the dependence of their crystal engineering on hydrogen-bonded supramolecular synthons. These structures, generated through the interaction of N–H donors with halide acceptors, demonstrate the versatility of (5-Bromo-4-methylpyridin-2-yl)methanol derivatives in forming diverse molecular architectures with potential applications in materials science (Unchulee Suksangpanya et al., 2004).

Methanol-Based Industrial Biotechnology

Methanol serves as a building block in the chemical industry, with methylotrophic bacteria illustrating its potential in bioprocess technology. The synthesis and utilization of methanol for producing fine and bulk chemicals through biotechnological approaches highlight its role in sustainable chemical production. This review underscores the economic and environmental benefits of utilizing methanol in industrial biotechnology, pointing to the broader applications of methanol derivatives (J. Schrader et al., 2009).

Safety And Hazards

The safety information for “(5-Bromo-4-methylpyridin-2-yl)methanol” indicates that it has some hazards associated with it. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms indicate that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

(5-bromo-4-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLMCAKAOCVUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-4-methylpyridin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1528103.png)

![tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1528106.png)